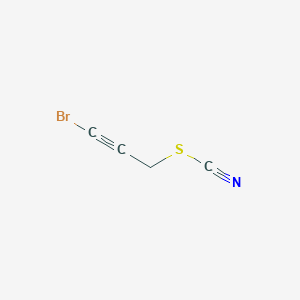
3-Bromoprop-2-yn-1-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoprop-2-yn-1-yl thiocyanate is an organic compound with the chemical formula C4H4BrNS It is a halogenated alkyne with a thiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromoprop-2-yn-1-yl thiocyanate can be synthesized through the reaction of 3-bromoprop-2-yne with thiocyanate salts. One common method involves the use of potassium thiocyanate (KSCN) in an organic solvent such as acetone or acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromoprop-2-yn-1-yl thiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes or alkanes.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
Substituted Alkenes/Alkanes: Formed through addition reactions
Heterocyclic Compounds: Formed through cyclization reactions
Wissenschaftliche Forschungsanwendungen
3-Bromoprop-2-yn-1-yl thiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-Bromoprop-2-yn-1-yl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The alkyne group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing effect of the bromine and thiocyanate groups, which activate the alkyne towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Bromide (3-Bromoprop-1-yne): Similar structure but lacks the thiocyanate group.
Propargyl Chloride (3-Chloroprop-1-yne): Similar structure with a chlorine atom instead of bromine.
Propargyl Alcohol (3-Hydroxyprop-1-yne): Contains a hydroxyl group instead of a halogen.
Uniqueness
3-Bromoprop-2-yn-1-yl thiocyanate is unique due to the presence of both a bromine atom and a thiocyanate group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations. The thiocyanate group can participate in additional reactions, such as nucleophilic substitution, that are not possible with compounds like propargyl bromide or propargyl chloride.
Eigenschaften
CAS-Nummer |
113079-27-9 |
|---|---|
Molekularformel |
C4H2BrNS |
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
3-bromoprop-2-ynyl thiocyanate |
InChI |
InChI=1S/C4H2BrNS/c5-2-1-3-7-4-6/h3H2 |
InChI-Schlüssel |
IDQRJRPZWDDOBU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CBr)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
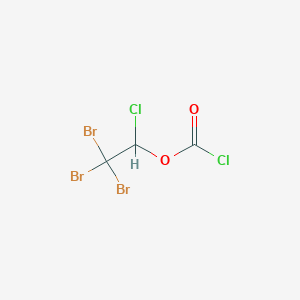
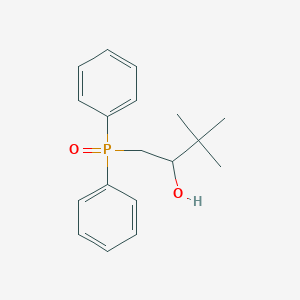

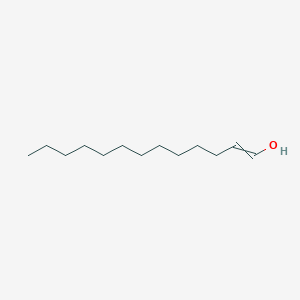
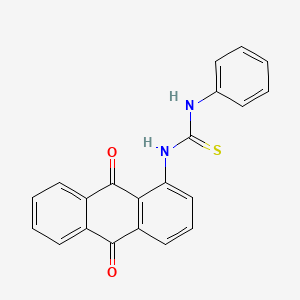


![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)


![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
